N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STX-478 is a novel, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), specifically designed to target mutant forms of PI3Kα. This compound has shown significant promise in preclinical studies for its ability to selectively inhibit mutant PI3Kα without affecting the wild-type enzyme, thereby reducing associated toxicities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STX-478 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the pyrimidine core through a series of condensation reactions.
Functionalization: Introduction of functional groups such as fluorine atoms and nitrogen-containing moieties to enhance the compound’s activity and selectivity.
Final assembly: Coupling of the core structure with other intermediates under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of STX-478 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
STX-478 primarily undergoes:
Substitution reactions: Introduction of various functional groups to the core structure.
Condensation reactions: Formation of the pyrimidine core.
Oxidation and reduction reactions: Modifications to enhance activity and selectivity
Common Reagents and Conditions
Reagents: Common reagents include fluorinating agents, nitrogen sources, and coupling agents.
Major Products
The major product of these reactions is the final STX-478 compound, characterized by its pyrimidine core and functional groups that confer its selective inhibitory properties .
Scientific Research Applications
STX-478 has a wide range of applications in scientific research, particularly in the fields of:
Cancer research: Used to study the inhibition of mutant PI3Kα in various cancer models, including breast, gynecological, and head and neck cancers
Drug development: As a lead compound for developing new therapies targeting PI3Kα mutations.
Biological studies: Investigating the role of PI3Kα in cellular signaling pathways and its implications in oncogenesis
Mechanism of Action
STX-478 exerts its effects by selectively binding to the mutant forms of PI3Kα, inhibiting its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. By targeting the mutant enzyme, STX-478 spares the wild-type enzyme, thereby reducing the risk of metabolic dysfunction and other side effects .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα inhibitor that targets both wild-type and mutant forms, but with higher associated toxicities.
BYL719: Similar to alpelisib, it inhibits both forms of PI3Kα but is less selective compared to STX-478.
Uniqueness of STX-478
STX-478 stands out due to its:
Selectivity: Specifically targets mutant PI3Kα, reducing off-target effects.
Efficacy: Demonstrates robust tumor regression in preclinical models without causing metabolic dysfunction
Biological Activity
N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine moiety and a difluorobenzofuran derivative. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an allosteric modulator, particularly in the context of cannabinoid receptors, which are implicated in various physiological processes including appetite regulation and pain sensation .
Anticancer Properties
Studies have shown that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, the compound's structural analogs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the disruption of nucleic acid synthesis or interference with cell cycle progression.
- Case Study : A recent study demonstrated that a related pyrimidine compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored. The presence of functional groups such as amino and trifluoroethyl enhances their interaction with microbial enzymes and cellular components.
- Research Findings : A study found that certain pyrimidine-based compounds showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 5 µg/mL .
Data Tables
The following table summarizes key biological activities and their corresponding metrics for this compound and related compounds:
Activity | Measurement | Value |
---|---|---|
Anticancer Efficacy | IC50 (µM) | 10 - 50 |
Antibacterial Activity | MIC (µg/mL) | 5 |
CB1 Receptor Binding | K B (nM) | 54.3 - 394.9 |
Properties
Molecular Formula |
C16H12F5N5O2 |
---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea |
InChI |
InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1 |
InChI Key |
LGPNQALKGDDVBD-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)[C@H](C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)C(C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.